The Specific Scientific Field: The specific scientific field for this application is Oncology, with a focus on Leukemia Research .
Comprehensive and Detailed Summary of the Application: UNC2025, a MERTK Small-Molecule Inhibitor, has been found to be therapeutically effective alone and in combination with Methotrexate in Leukemia Models . MERTK tyrosine kinase is ectopically expressed in 30% to 50% of acute lymphoblastic leukemias (ALL) and more than 80% of acute myeloid leukemias (AML) and is a potential therapeutic target .
Detailed Description of the Methods of Application or Experimental Procedures: Preclinical in vitro and in vivo assays using cell lines and primary leukemia patient samples were used to evaluate the antileukemic effects of UNC2025 . The study involved the inhibition of prosurvival signaling, induction of apoptosis, and reduction of proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples .
Thorough Summary of the Results or Outcomes Obtained: UNC2025 potently inhibited prosurvival signaling, induced apoptosis, and reduced proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples . Approximately 30% of primary leukemia patient samples (78 of 261 total) were sensitive to UNC2025 . UNC2025 inhibited MERTK in bone marrow leukemia cells and had significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival, irrespective of starting disease burden . In a patient-derived AML xenograft model, treatment with UNC2025 induced disease regression .
The Specific Scientific Field: The specific scientific field for this application is Oncology, with a focus on Receptor Tyrosine Kinase Inhibition .
Comprehensive and Detailed Summary of the Application: UNC2025 is a potent and orally bioavailable inhibitor that targets two receptor tyrosine kinases, Mer and the Fms-like tyrosine kinase 3 (Flt3) . These kinases are known to play crucial roles in the survival and proliferation of certain cancer cells .
Detailed Description of the Methods of Application or Experimental Procedures: The development of UNC2025 involved the sequential modification of an in vitro tool compound to improve its drug metabolism and pharmacokinetics (DMPK). This resulted in an orally bioavailable lead compound that targets Mer and Flt3 .
Thorough Summary of the Results or Outcomes Obtained: UNC2025 demonstrated potent inhibitory activity against Mer and Flt3 in vitro. It was found to have good pharmacokinetic properties, making it suitable for oral administration .
UNC2025 is a small molecule inhibitor specifically targeting the c-Mer receptor tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3). It is notable for its high oral bioavailability and potency, making it a promising candidate for therapeutic applications in hematological malignancies such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The compound exhibits a selective inhibition profile, with an inhibitory constant (K_i) of 0.16 nM for MERTK and an IC50 value of 2.7 nM, demonstrating significant efficacy in preclinical studies involving both cell lines and patient-derived samples .
UNC2025 functions primarily through the inhibition of MERTK phosphorylation, which subsequently disrupts downstream signaling pathways, including those involving AKT and SRC kinases. This inhibition leads to reduced cell survival, increased apoptosis, and decreased proliferation in MERTK-expressing leukemia cells. The compound's mechanism of action also includes sensitizing these cells to cytotoxic chemotherapies, enhancing their therapeutic efficacy .
In biological studies, UNC2025 has shown significant activity against various leukemia cell lines, leading to apoptosis and reduced colony formation. Approximately 30% of primary leukemia patient samples were sensitive to UNC2025, particularly within the AML and T-ALL subsets. In xenograft models, treatment with UNC2025 resulted in substantial reductions in tumor burden and improved median survival rates, indicating its potential as a therapeutic agent . Additionally, UNC2025 has been shown to decrease platelet activation, which may have implications for thrombotic disorders .
The synthesis of UNC2025 involves multi-step organic reactions designed to yield a highly selective MERTK inhibitor. While specific synthetic routes are proprietary, the general approach includes the formation of key intermediates that undergo functionalization to achieve the desired pharmacological properties. The compound is characterized by high solubility in saline and favorable pharmacokinetic properties, including low clearance and a half-life of approximately 3.8 hours in mice .
UNC2025 is primarily being investigated for its applications in treating hematological malignancies, particularly AML and ALL. Its ability to inhibit MERTK not only targets cancer cell survival but also enhances the effectiveness of existing chemotherapy regimens. Moreover, its role in reducing platelet activation may open avenues for treating thrombotic complications associated with cancer therapies .
Studies have highlighted the interaction of UNC2025 with various signaling pathways involved in cancer progression. By inhibiting MERTK, UNC2025 disrupts pro-survival signaling cascades that are often activated in cancer cells. This interaction not only leads to direct anti-tumor effects but also enhances the sensitivity of leukemia cells to other chemotherapeutic agents . Furthermore, ongoing research is exploring its interactions with other kinases to better understand its full therapeutic potential.
Several compounds exhibit similar properties or target similar pathways as UNC2025. Here is a comparison highlighting their uniqueness:
Compound Name | Target Kinases | Potency (IC50) | Unique Features |
---|---|---|---|
UNC2025 | MERTK, FLT3 | 2.7 nM | High oral bioavailability; selective for MERTK |
Cabozantinib | MET, VEGFR | 0.9 nM | Broad-spectrum kinase inhibitor; used in multiple cancers |
Sorafenib | RAF kinases, VEGFR | 0.5 nM | Multi-targeted; primarily used in renal cell carcinoma |
Gilteritinib | FLT3 | 0.4 nM | Specifically targets FLT3 mutations; FDA approved for AML |
Axl inhibitors | Axl | Varies | Targets Axl receptor; involved in immune modulation |
While compounds like cabozantinib and sorafenib are multi-targeted inhibitors used across various cancers, UNC2025's specificity for MERTK and FLT3 positions it uniquely within the landscape of targeted therapies for hematological malignancies .
UNC2025 follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry, with its complete IUPAC name being 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol [3]. This comprehensive nomenclature reflects the complex molecular architecture of the compound, incorporating the pyrrolopyrimidine core structure with its characteristic substituents . The systematic name accurately describes the spatial arrangement of functional groups, including the trans-4-hydroxycyclohexyl moiety attached to the nitrogen at the N1 position of the pyrrole ring [8]. The nomenclature specifically indicates the butylamino substituent at the 2-position of the pyrimidine ring and the 4-[(4-methylpiperazin-1-yl)methyl]phenyl group at the 5-position [3] [12].
UNC2025 is recognized under multiple alternative designations within chemical databases and commercial suppliers [16]. The compound is commonly referenced as UNC-2025 or UNC 2025, with these variations appearing consistently across scientific literature [10] [17]. Commercial suppliers utilize various catalog designations including CS-2109, HY-12344A, S7576, and CCG-269795 [15] [16]. The Chemical Abstracts Service has assigned the registry number 1429881-91-3 to the free base form of UNC2025 [13] [14]. The hydrochloride salt form carries the distinct registry number 2070015-17-5 [2] [12]. Database identifiers include PubChem Compound Identifier 73425588 for the parent compound and 92044362 for the hydrochloride salt [3]. The ChEMBL database lists the compound under identifier CHEMBL3326251 [3] [15]. Additional registry information includes the Molecular Design Limited number MFCD28142874 [16].
Designation Type | Identifiers/Names |
---|---|
Primary Chemical Name | UNC2025; UNC-2025; UNC 2025 |
Alternative Names | trans-4-[2-(butylamino)-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexanol |
Commercial Codes | CS-2109; HY-12344A; S7576; CCG-269795; CHEMBL3326251 |
Database Identifiers | PubChem CID: 73425588 (parent), 92044362 (HCl); ChEMBL: CHEMBL3326251; MDL: MFCD28142874 |
Stereochemical Designation | trans-4-substituted cyclohexanol |
Chemical Class | Pyrrolopyrimidine derivative |
Functional Group Classification | Secondary amine, tertiary amine, alcohol, heterocyclic aromatic compound |
UNC2025 exhibits the molecular formula C28H40N6O for the free base form, corresponding to a molecular weight of 476.66 grams per mole [10] [16]. The hydrochloride salt form presents the molecular formula C28H41ClN6O with a molecular weight of 513.12 grams per mole [2] [9]. The compound features a complex three-dimensional architecture characterized by multiple ring systems and flexible aliphatic chains [8]. The molecular structure incorporates eight rotatable bonds, contributing to its conformational flexibility [3]. The heavy atom count totals 36 atoms, reflecting the substantial molecular framework [3]. Computational analysis reveals a topological polar surface area of 69.5 square angstroms, indicating moderate polarity characteristics [3]. The molecular complexity score of 627 demonstrates the intricate structural arrangement of the compound [3].
The canonical SMILES representation for UNC2025 is CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl for the hydrochloride salt [12]. The International Chemical Identifier string provides a standardized representation: InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H [3]. The structure contains no defined stereocenter atoms, but exhibits trans-stereochemistry in the cyclohexanol ring system [3] [18].
UNC2025 demonstrates a sophisticated chemical architecture incorporating multiple functional group classes that contribute to its biological activity profile . The central pyrrolopyrimidine heterocyclic system serves as the primary scaffold, characterized by a fused pyrrole and pyrimidine ring arrangement [8]. This bicyclic core contains nitrogen atoms at strategic positions that facilitate hydrogen bonding interactions [21]. The butylamino substituent at the 2-position of the pyrimidine ring represents a secondary amine functional group, providing both hydrophobic character through the butyl chain and polar interaction capability through the amino nitrogen [8] [28].
The 4-[(4-methylpiperazin-1-yl)methyl]phenyl substituent introduces additional structural complexity through its incorporation of a methylpiperazine moiety [31] [32]. This tertiary amine functional group contributes basic character to the molecule and enhances solubility characteristics [8]. The piperazine ring system adopts a chair conformation, presenting the methyl substituent in an equatorial position for optimal steric arrangement [31]. The phenyl ring provides aromatic character and serves as a rigid linker between the pyrrolopyrimidine core and the piperazine substituent .
The trans-4-hydroxycyclohexyl group attached to the N7 position of the pyrrole ring introduces a secondary alcohol functional group [18]. This cyclohexanol moiety exists in a chair conformation with the hydroxyl group positioned equatorially to minimize steric interactions [8]. The trans-stereochemistry ensures optimal spatial arrangement for biological target recognition [18]. The aliphatic cyclohexyl ring provides additional hydrophobic surface area while the hydroxyl group offers hydrogen bonding capability [28].
UNC2025 demonstrates variable solubility characteristics depending on the salt form and solvent system employed [27]. The free base form exhibits limited aqueous solubility, while the hydrochloride salt shows significantly enhanced water solubility at 100 milligrams per milliliter, equivalent to 194.88 millimolar concentration [9] [27]. In dimethyl sulfoxide, UNC2025 hydrochloride demonstrates solubility ranging from 25 to 100 milligrams per milliliter, corresponding to concentrations between 48.72 and 209.79 millimolar [9] [27]. Ethanol solubility for the hydrochloride salt reaches 8 milligrams per milliliter or 15.59 millimolar [27]. The kinetic solubility in normal saline at physiological pH 7.4 measures 38 micrograms per milliliter [28]. These solubility parameters indicate favorable characteristics for biological applications while maintaining chemical stability [24] [29].
UNC2025 exhibits excellent stability under appropriate storage conditions, with the powder form remaining stable for three years when maintained at minus 20 degrees Celsius [2] [23]. Solution stability in organic solvents allows storage at minus 80 degrees Celsius for two years or minus 20 degrees Celsius for one year [24]. The compound demonstrates thermal stability with a melting point range of 215.4 to 216.2 degrees Celsius [25]. Chemical stability profiles indicate resistance to hydrolysis under neutral pH conditions, though the compound should be protected from strong oxidizing agents and strong acids [23]. The hydrochloride salt form provides enhanced stability compared to the free base, particularly regarding moisture sensitivity and long-term storage [27].
UNC2025 presents as a white to off-white crystalline solid or powder in its pure form [14] [18]. The compound exhibits no characteristic odor under standard conditions [23]. Hydrogen bonding analysis reveals three hydrogen bond donor sites and six hydrogen bond acceptor sites, facilitating intermolecular interactions [3]. The molecular geometry demonstrates eight rotatable bonds, providing conformational flexibility for biological target binding [3]. Computational predictions indicate a partition coefficient suitable for membrane permeability while maintaining aqueous solubility [28]. The compound shows no defined atom stereocenters but maintains specific stereochemistry through its trans-cyclohexanol configuration [3] [18].
Property | Value | Unit/Reference |
---|---|---|
IUPAC Name | 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | IUPAC nomenclature |
CAS Registry Number (free base) | 1429881-91-3 | Chemical identifier |
CAS Registry Number (hydrochloride) | 2070015-17-5 | Chemical identifier |
Chemical Formula (free base) | C28H40N6O | Molecular formula |
Chemical Formula (hydrochloride) | C28H41ClN6O | Molecular formula |
Molecular Weight (free base) | 476.66 g/mol | Molecular mass |
Molecular Weight (hydrochloride) | 513.12 g/mol | Molecular mass |
Physical Appearance | White to off-white powder/solid | Physical state |
Melting Point | 215.4-216.2°C | Thermal property |
Storage Temperature | -20°C (powder, 3 years) | Storage condition |
Solubility in DMSO | 25-100 mg/mL (48.72-209.79 mM) | Solubility parameter |
Solubility in Water (HCl salt) | 100 mg/mL (194.88 mM) | Solubility parameter |
Solubility in Ethanol (HCl salt) | 8 mg/mL (15.59 mM) | Solubility parameter |
Kinetic Solubility in Saline | 38 μg/mL (pH 7.4) | Solubility parameter |
Hydrogen Bond Donor Count | 3 | Computed property |
Hydrogen Bond Acceptor Count | 6 | Computed property |
Rotatable Bond Count | 8 | Computed property |
Topological Polar Surface Area | 69.5 Ų | Computed property |
Heavy Atom Count | 36 | Computed property |
Complexity Score | 627 | Computed property |
UNC2025 synthesis employs a multi-step approach utilizing advanced organic chemistry techniques. The primary synthetic route involves the construction of a pyrrolo[2,3-d]pyrimidine core structure, which serves as the fundamental scaffold for this dual MER/FLT3 inhibitor [1] [2].
The synthetic pathway demonstrates remarkable efficiency in introducing the critical structural elements required for biological activity. The trans-4-hydroxycyclohexyl group is efficiently attached to the nitrogen at the N1 position of the pyrrole ring early in the synthesis, which proved to be the most effective approach for pyrrolopyrimidine synthesis [1].
The scale-up synthesis of UNC2025 follows a modified synthetic route designed for enhanced reproducibility and cost-effectiveness. The scale-up methodology employs 5-bromo-2,4-dichloropyrimidine as the starting material, providing a more streamlined approach for large-scale production [1] [3].
The scale-up route involves several key transformations: initial nucleophilic aromatic substitution of the 4-chloro group with N-trans-4-aminocyclohexanol, followed by Sonogashira coupling with ethynyltrimethylsilane. The subsequent in situ deprotection and pyrrole ring formation proceeds in 77% yield. Protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) facilitates purification in subsequent steps [1] [3].
The scale-up methodology achieves comparable overall yields (25-26%) while enabling the preparation of substantial quantities. More than 170 grams of UNC2025 have been successfully prepared using this optimized route, demonstrating the practical viability of the synthetic approach for research and potential clinical applications [1] [3].
Comprehensive structure-activity relationship studies have been conducted to optimize the potency and selectivity of UNC2025 derivatives. The SAR investigations focused on systematic modifications of the pyrrolo[2,3-d]pyrimidine core structure, examining the impact of various substituents on biological activity [1] [4].
The SAR studies revealed that the 3-fluoro substituent on the phenyl ring contributes significantly to improved oral bioavailability. Compound 9, incorporating a basic N-methyl piperazine group along with the 3-fluoro substituent, demonstrated enhanced oral bioavailability (25%) compared to earlier analogues [1] [3].
Further optimization involved exploring metabolic stability through strategic structural modifications. The replacement of the butyl side chain with a cyclopropyl ethyl group resulted in reduced clearance, demonstrating the importance of C-H bond strength in limiting cytochrome P450-mediated oxidation. This modification increased the C-H bond strength by approximately 7 kcal/mol, leading to improved metabolic stability [1] [3].
The removal of the sulfonamide group proved to be a crucial optimization strategy, as sulfonamides are known to exhibit high melting points relative to corresponding amines. This modification in UNC2025 resulted in excellent pharmacokinetic properties, including low clearance (9.2 mL/min/kg), extended half-life (3.8 hours), and complete oral bioavailability (100%) [1] [3].
The development of UNC2025 involved systematic chemical modifications aimed at optimizing key pharmaceutical properties, including solubility, metabolic stability, and bioavailability. The optimization process utilized a rational drug design approach, targeting specific molecular features that influence pharmacokinetic behavior [1] [2].
Solubility enhancement was achieved through the incorporation of basic nitrogen-containing groups, particularly the N-methylpiperazine moiety. The hydrochloride salt of UNC2025 demonstrates exceptional solubility in normal saline (kinetic solubility: 38 μg/mL at pH 7.4), representing a significant improvement over earlier analogues [1] [2].
Metabolic stability optimization focused on identifying and blocking potential metabolic hotspots. The strategic placement of fluorine atoms and the incorporation of cyclopropyl groups were employed to reduce susceptibility to cytochrome P450-mediated oxidation. These modifications resulted in dramatically reduced clearance rates while maintaining potent biological activity [1] [3].
The optimization process also addressed selectivity concerns within the kinase family. Chemical modifications were designed to enhance selectivity for MER and FLT3 over related kinases such as AXL and TYRO3. The final optimized structure demonstrates approximately 15-fold selectivity for MERTK over AXL and maintains excellent selectivity profiles across the broader kinome [4] [5].
Comprehensive analytical characterization of UNC2025 employs multiple complementary techniques to ensure structural integrity, purity, and quality control. The analytical methodology encompasses both routine quality control procedures and advanced structural characterization techniques [6] [7] [8].
High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity assessment, consistently demonstrating purity levels exceeding 99.96%. The HPLC methodology employs reverse-phase chromatography with appropriate mobile phase gradients to achieve baseline separation of UNC2025 from potential synthetic impurities and degradation products [7] [8].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with 1H NMR data consistently matching the expected structure. The NMR analysis reveals characteristic resonances for the pyrrolo[2,3-d]pyrimidine core, the trans-4-hydroxycyclohexyl group, and the N-methylpiperazine substituent. The integration patterns and coupling constants confirm the structural assignments [6].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. The molecular ion peak appears at m/z 477 [M+H]+, corresponding to the protonated molecular ion. The mass spectral fragmentation pattern provides additional structural confirmation through characteristic fragment ions [6] [8].
X-ray crystallography has been employed to determine the three-dimensional structure of UNC2025 in complex with the MER tyrosine kinase domain. The crystal structure (PDB: 7AB2) reveals the detailed binding mode and confirms the predicted protein-ligand interactions. The crystallographic data provides valuable insights into the molecular basis of inhibitory activity and selectivity [9].
Additional analytical techniques include infrared spectroscopy for functional group identification, ultraviolet-visible spectroscopy for concentration determination, and differential scanning calorimetry for thermal property characterization. These complementary methods provide comprehensive characterization data supporting the identity, purity, and stability of UNC2025 [7] [8].
Thermal analysis techniques, including differential scanning calorimetry, provide critical information about the thermal stability and phase transitions of UNC2025. These measurements are essential for establishing appropriate storage conditions and formulation development parameters [10] [11].